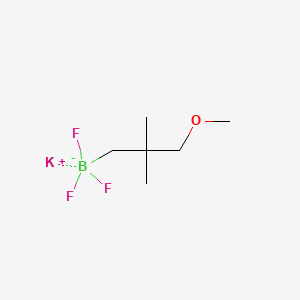
Potassium trifluoro(3-methoxy-2,2-dimethylpropyl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide is a chemical compound with unique properties and applications. It is known for its stability and reactivity, making it valuable in various scientific and industrial fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide typically involves the reaction of trifluoroborane with 3-methoxy-2,2-dimethylpropyl potassium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
Potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing products.
Reduction: It can be reduced under specific conditions to yield other boron compounds.
Substitution: The trifluoro group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a range of boron-containing compounds with different functional groups.
科学的研究の応用
Potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and ceramics, due to its unique reactivity and stability.
作用機序
The mechanism by which potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoro group enhances its reactivity, allowing it to participate in various chemical reactions. The compound can form stable complexes with metal ions, which can be utilized in catalysis and other applications.
類似化合物との比較
Similar Compounds
Potassium trifluoroborate: Similar in structure but lacks the methoxy and dimethylpropyl groups.
Potassium methoxyborohydride: Contains a methoxy group but differs in the boron-hydride bonding.
Potassium dimethylpropylborohydride: Similar in the dimethylpropyl group but lacks the trifluoro and methoxy groups.
Uniqueness
Potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide is unique due to the combination of the trifluoro, methoxy, and dimethylpropyl groups. This combination imparts distinct reactivity and stability, making it valuable for specific applications in synthesis, research, and industry.
特性
分子式 |
C6H13BF3KO |
|---|---|
分子量 |
208.07 g/mol |
IUPAC名 |
potassium;trifluoro-(3-methoxy-2,2-dimethylpropyl)boranuide |
InChI |
InChI=1S/C6H13BF3O.K/c1-6(2,5-11-3)4-7(8,9)10;/h4-5H2,1-3H3;/q-1;+1 |
InChIキー |
PKVCHYVUESGYSW-UHFFFAOYSA-N |
正規SMILES |
[B-](CC(C)(C)COC)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


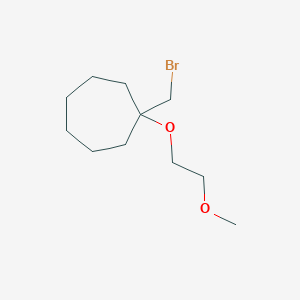
![7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13571205.png)

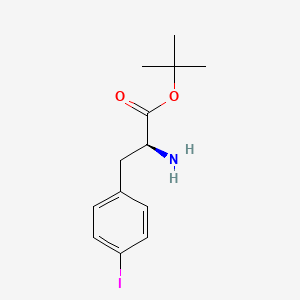
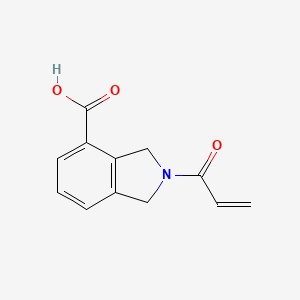
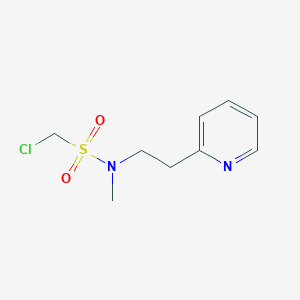
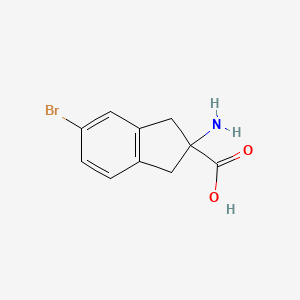

![2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13571246.png)
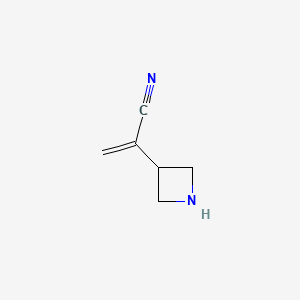
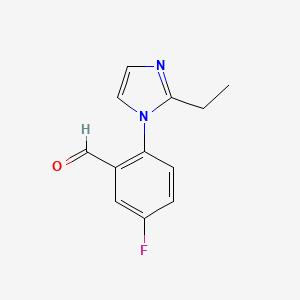
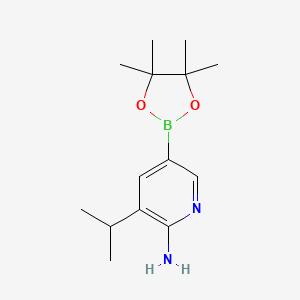
![4-(3-aminopropoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride](/img/structure/B13571280.png)
![5-Azaspiro[3.4]octan-7-ol](/img/structure/B13571297.png)
